1-(2,2-difluoroethyl)-5-(ethoxymethyl)-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,2-Difluoroethyl)-5-(ethoxymethyl)-1H-pyrazole is a compound of interest in various fields of chemistry and industry due to its unique structural features and reactivity. The presence of both difluoroethyl and ethoxymethyl groups in the pyrazole ring imparts distinct chemical properties that make it valuable for research and application.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,2-difluoroethyl)-5-(ethoxymethyl)-1H-pyrazole typically involves the reaction of 2,2-difluoroethyl halides with pyrazole derivatives. One common method includes the reaction of 1-chloro-2,2-difluoroethane with a pyrazole derivative in the presence of a base to form the desired product . The reaction conditions often require a suitable solvent and controlled temperature to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to maintain consistent reaction conditions and optimize yield. The use of catalysts and automated systems can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(2,2-Difluoroethyl)-5-(ethoxymethyl)-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the difluoroethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride or potassium tert-butoxide in aprotic solvents.
Major Products Formed
Oxidation: Formation of difluoroethyl oxides.
Reduction: Formation of ethyl-substituted pyrazoles.
Substitution: Formation of various substituted pyrazoles depending on the nucleophile used.
Scientific Research Applications
1-(2,2-Difluoroethyl)-5-(ethoxymethyl)-1H-pyrazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2,2-difluoroethyl)-5-(ethoxymethyl)-1H-pyrazole involves its interaction with specific molecular targets. The difluoroethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and activity. The ethoxymethyl group may also contribute to the compound’s solubility and reactivity, affecting its overall mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- 1-(2,2,2-Trifluoroethylidene)-1,3-dicarbonyl compounds
- 1,1-Difluoroethyl chloride derivatives
- Difluoromethylated arenes
Uniqueness
1-(2,2-difluoroethyl)-5-(ethoxymethyl)-1H-pyrazole is unique due to the combination of difluoroethyl and ethoxymethyl groups in the pyrazole ring. This combination imparts distinct chemical properties, making it valuable for specific applications in research and industry.
Biological Activity
1-(2,2-Difluoroethyl)-5-(ethoxymethyl)-1H-pyrazole is a compound belonging to the pyrazole class, known for its diverse biological activities. This article reviews the synthesis, biological investigations, and potential therapeutic applications of this compound, highlighting its mechanisms of action and efficacy against various biological targets.
Biological Activity Overview
The biological activity of this compound has been evaluated in several studies, demonstrating a range of pharmacological effects:
Antioxidant Activity
Research indicates that pyrazole derivatives exhibit significant antioxidant properties. For instance, the compound has shown effective scavenging activity against free radicals such as DPPH (1,1-diphenyl-2-picrylhydrazyl), which is crucial for mitigating oxidative stress-related diseases .
Anti-Diabetic Effects
The compound has been tested for its inhibitory effects on key enzymes involved in carbohydrate metabolism. Specifically, it demonstrated potent inhibition of α-amylase and α-glucosidase, which are critical targets for managing diabetes mellitus . The IC50 values reported for these activities are comparable to established anti-diabetic agents.
Anti-Inflammatory Properties
In vitro studies have revealed that this compound exhibits selective inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, suggesting its potential as an anti-inflammatory agent . The compound's ability to modulate inflammatory pathways positions it as a candidate for treating inflammatory disorders.
Neuroprotective Effects
The neuroprotective potential of pyrazole compounds has been explored in models of neurodegenerative diseases. Studies indicate that this compound may enhance calcium signaling in neurons, which is vital for maintaining neuronal health and function . This activity could be beneficial in conditions such as Alzheimer's disease.
Case Studies and Research Findings
Several studies have documented the biological activities of pyrazole derivatives similar to this compound:
- Study on Antioxidant Activity : A series of pyrazole derivatives were synthesized and screened for their DPPH scavenging activity. The most potent derivatives exhibited IC50 values significantly lower than that of standard antioxidants .
- Diabetes Management : A comparative study showed that certain pyrazole analogs inhibited α-glucosidase with IC50 values ranging from 30 to 50 µM. The specific derivative containing the difluoroethyl group was among the most effective .
- Inflammation Models : In vivo models demonstrated that administration of pyrazole derivatives resulted in reduced paw edema in carrageenan-induced inflammation models, indicating their potential therapeutic application in inflammatory diseases .
Properties
IUPAC Name |
1-(2,2-difluoroethyl)-5-(ethoxymethyl)pyrazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12F2N2O/c1-2-13-6-7-3-4-11-12(7)5-8(9)10/h3-4,8H,2,5-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIQHTKDIBSTNLU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1=CC=NN1CC(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12F2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.